4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine
Description
Properties
IUPAC Name |
morpholin-4-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-13(16-6-8-19-9-7-16)17-5-2-11(10-17)20-12-14-3-1-4-15-12/h1,3-4,11H,2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKFBBDDSRKNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine has a wide range of scientific research applications. In chemistry, it is used as a versatile intermediate for the synthesis of various bioactive molecules. In biology, it has been studied for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being explored for its potential therapeutic applications in treating diseases such as cancer and viral infections. Additionally, this compound has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights morpholine derivatives with structural or functional similarities, though none directly match the target compound:
Table 1: Key Morpholine Derivatives from Evidence
Key Differences
Substituent Groups: The target compound features a pyrimidin-2-yloxy group and pyrrolidine carbonyl, distinguishing it from dimethomorph (chlorophenyl/propenyl) and Levomoramide (diphenyl/oxo).
Applications :
- Dimethomorph is a well-documented fungicide , while Levomoramide is regulated under narcotic drug laws . The absence of data on the target compound precludes definitive conclusions about its use.
Structural Complexity :
- The spirocyclic structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane contrasts with the linear pyrrolidine-morpholine linkage in the target compound, which may influence bioavailability or target specificity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine, and how can stereochemical control be achieved?
- Methodology :
- The synthesis involves sequential coupling reactions. First, introduce the pyrimidin-2-yloxy group to pyrrolidine via nucleophilic substitution (e.g., using pyrimidin-2-ol with a leaving group like chloride). Next, activate the pyrrolidine carbonyl for morpholine coupling using agents like DCC or HATU in solvents such as DCM or DMF .
- Stereochemical control requires chiral catalysts (e.g., BINOL-derived catalysts) or resolution techniques like chiral HPLC. Evidence from analogous pyrrolidine derivatives shows that temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DMF) significantly influence diastereomeric excess .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?
- Methodology :
- Use - and -NMR to identify proton environments (e.g., morpholine OCH signals at δ 3.6–3.8 ppm) and confirm regiochemistry of the pyrimidine-pyrrolidine linkage. 2D NMR (COSY, NOESY) can clarify spatial proximity of substituents .
- X-ray crystallography (e.g., CCDC data protocols) is critical for absolute stereochemical determination. For example, analogous morpholine-pyrrolidine hybrids have been resolved using synchrotron radiation to detect bond angles and torsion effects .
Q. What spectroscopic and chromatographic techniques are recommended for purity assessment?
- Methodology :
- High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. for CHNO: 301.12 g/mol).
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) identifies impurities. Purity >98% is achievable with preparative HPLC for bioactive testing .
Advanced Research Questions
Q. How does conformational flexibility of the pyrrolidine-morpholine core influence target binding in kinase inhibition assays?
- Methodology :
- Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model rotameric states of the pyrrolidine ring. For example, substituents at the 3-position of pyrrolidine may stabilize chair-like conformations, enhancing hydrophobic interactions with kinase ATP pockets .
- Compare IC values of rigid analogs (e.g., locked bicyclic pyrrolidines) vs. flexible derivatives to correlate conformation-activity relationships .
Q. What strategies mitigate solubility limitations during in vitro assays?
- Methodology :
- Introduce hydrophilic groups (e.g., morpholine-N-oxide) or use co-solvents like DMSO/PEG-400. For instance, analogs with fluorinated pyrimidines show improved aqueous solubility (logP reduction from 2.1 to 1.4) .
- Nanoformulation (e.g., liposomal encapsulation) enhances bioavailability, as demonstrated for related pyrrolidine-morpholine hybrids in cellular uptake studies .
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodology :
- Validate assay conditions: Differences in cell lines (e.g., HEK293 vs. HeLa), ATP concentrations (1–10 μM), or incubation time (24–72 hrs) significantly alter IC readings .
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement. For example, SPR data may resolve false positives from fluorescence interference .
Q. What computational tools predict metabolic stability of this compound?
- Methodology :
- CYP450 metabolism can be modeled using Schrödinger’s ADMET Predictor or MetaCore. Substituents like pyrimidin-2-yloxy reduce CYP3A4 affinity compared to phenyl groups, as shown in hepatic microsome assays .
- In silico metabolite identification (e.g., GLORYx) highlights vulnerable sites (e.g., morpholine ring oxidation) for deuterium exchange to improve half-life .
Data Contradiction Analysis
Q. Why do some studies report high target selectivity while others note off-target effects?
- Resolution :
- Off-target effects often arise from assay panels limited to a single kinase family (e.g., tyrosine kinases). Broader profiling (e.g., Eurofins KinaseProfiler) identifies cross-reactivity with serine/threonine kinases like PIM1 .
- Structural analogs with bulkier substituents (e.g., tert-butyl vs. methyl) reduce off-target binding by 40% due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
